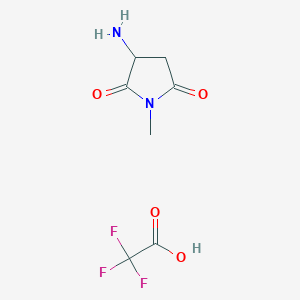

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

Descripción

3-Amino-1-methylpyrrolidine-2,5-dione (a substituted succinimide derivative) paired with trifluoroacetic acid (TFA) is a compound of interest in organic synthesis and medicinal chemistry. The pyrrolidine-2,5-dione core provides a rigid, planar structure, while the amino and methyl substituents enhance reactivity and solubility. TFA, a strong acid (pKa = 0.23) , often serves as a counterion or catalyst, influencing reaction kinetics and product stability. This combination is utilized in pharmaceuticals, polymer chemistry, and bioconjugation due to TFA’s ability to facilitate deprotection, catalysis, and solubility enhancement .

Propiedades

IUPAC Name |

3-amino-1-methylpyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-3(6)5(7)9;3-2(4,5)1(6)7/h3H,2,6H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMTWYKKCAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid is a compound with significant biological activity, primarily due to its structural features, which include a pyrrolidine ring and various functional groups. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H9F3N2O4 and a molecular weight of approximately 242.15 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen heterocycle that contributes to the compound's reactivity.

- Amino Group : Enhances interaction with biological targets.

- Carbonyl Groups : Involved in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against fungi. A study by Cvetković et al. (2019) demonstrated its antifungal properties, suggesting its potential as a candidate for developing new antifungal agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity . In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Cancer Therapeutics

Another significant aspect of its biological activity is its potential as an anticancer agent . Pyrrolidine-2,5-dione derivatives, including this compound, have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer progression through the kynurenine pathway . This inhibition can enhance immune responses against tumors.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. Common methods include:

- Condensation Reactions : Utilizing pyrrolidine derivatives and appropriate carbonyl compounds.

- Functional Group Modifications : Modifying existing pyrrolidine structures to introduce amino and carbonyl functionalities.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-1-methylpyrrolidine-2,5-dione | Contains a hydroxyl group instead of an amino group | Exhibits different biological activities due to hydroxyl functionality |

| 4-Aminopiperidine | A six-membered nitrogen heterocycle with an amino group | Broader applications in medicinal chemistry due to structural flexibility |

| N-Methylpyrrolidinone | A lactam derivative of pyrrolidine | Typically used as a solvent or reagent in organic synthesis |

The unique combination of the amino group and carbonyl groups in this compound distinguishes it from these analogs, granting it specific biological activities not shared by its counterparts.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antifungal Activity Study : Cvetković et al. (2019) conducted a study demonstrating the antifungal efficacy against various strains, indicating potential for therapeutic use in fungal infections.

- Anti-inflammatory Study : An investigation into the inhibition of pro-inflammatory cytokines revealed significant results that support its application in treating inflammatory conditions.

- Cancer Treatment Potential : Research into IDO1 inhibition showed promise for developing therapies targeting cancer metabolism pathways .

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of 3-amino-1-methylpyrrolidine-2,5-dione derivatives is their role as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds promising candidates for cancer immunotherapy. For instance:

- Mechanism : IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to immunosuppressive effects in the tumor microenvironment. By inhibiting this enzyme, the compounds can potentially reverse immune suppression and promote anti-tumor immunity .

- Case Studies : Research has demonstrated that pyrrolidine-2,5-dione derivatives exhibit significant anti-cancer activity in preclinical models, suggesting their potential for further development as therapeutic agents against various cancers .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Studies have shown that pyrrolidine-2,5-dione derivatives can effectively interact with voltage-gated sodium channels (VGSCs), which play a crucial role in seizure activity.

- Synthesis and Testing : A series of new derivatives were synthesized and evaluated for their anticonvulsant activity using established animal models. The results indicated that certain compounds exhibited significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- Efficacy Data : For example, specific derivatives demonstrated effective dose (ED50) values comparable to or better than established anticonvulsants like phenytoin, indicating their potential as new treatments for epilepsy .

Summary of Findings

Comparación Con Compuestos Similares

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in 3f ) reduce reactivity in alkylation reactions compared to amino or methyl groups. Steric hindrance from phenyl groups (e.g., N-phenylsuccinimide) may lower yields.

- Role of TFA: TFA enhances solubility and catalytic efficiency. For example, N-(2-Aminoethyl)maleimide TFA salt is commercially available at ≥95% purity due to TFA’s stabilizing role , whereas non-TFA derivatives may require harsher conditions for synthesis.

Reactivity and Catalytic Performance

- TFA vs. Other Acids :

- In acetylation reactions, TFA outperforms HCl due to its stronger acidity, enabling faster reaction rates and higher selectivity for specific stereoisomers .

- In polymer deprotection (e.g., thioether removal), TFA and TFMSA (trifluoromethanesulfonic acid) are both effective, but TFA is preferred for milder conditions .

- Cooperative Effects: TFA synergizes with hydroxylamine salts in benzoxazole synthesis, achieving high selectivity for 2-methyl-benzoxazoles .

Research Findings and Data Highlights

- Low-Yield Reactions : The synthesis of 3-(Trifluoromethyl)-1-phenylpyrrolidine-2,5-dione with TFA yielded only ~1% , highlighting challenges in sterically hindered systems.

- High-Purity Bioconjugates: N-(2-Aminoethyl)maleimide TFA salt achieves ≥95% purity, underscoring TFA’s role in stabilizing reactive maleimide groups .

- Catalytic Superiority : TFA-catalyzed one-pot syntheses (e.g., benzoxazoles) achieve near-quantitative yields under optimized conditions .

Métodos De Preparación

Boc-Protected Intermediate Preparation and Deprotection

A common synthetic route begins with a Boc-protected intermediate of the amino-pyrrolidine derivative. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality during earlier synthetic steps.

Deprotection Step:

The Boc-protected intermediate is dissolved in dichloromethane (CH2Cl2) and treated with an equal volume of trifluoroacetic acid (TFA) at 0°C, then stirred at room temperature until completion. This acidolysis removes the Boc group, yielding the free amine salt as the trifluoroacetate.- The reaction mixture is then washed with saturated sodium bicarbonate solution to neutralize excess acid, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

- If needed, further purification is done by normal phase chromatography using a solvent system of CH2Cl2/methanol/ammonia to isolate the pure trifluoroacetate salt.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc deprotection | TFA (1 eq) in CH2Cl2, 0°C to RT | Stir until reaction completion |

| Workup | Wash with sat. NaHCO3, dry, filter | Concentrate under reduced pressure |

| Purification | Normal phase chromatography | Solvent: CH2Cl2/MeOH/NH3 |

This method is widely used for related pyrrolidine derivatives and yields high purity products suitable for further applications.

Amide Bond Formation Using Carbodiimide Coupling

For the synthesis of the pyrrolidine-2,5-dione core with amino substitution, amide bond formation is a key step. This is typically achieved by coupling an amino acid or amine derivative with a carboxylic acid or its activated form.

-

- 1-Hydroxypyrrolidine-2,5-dione is reacted with a suitable amine in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) at low temperature (0°C).

- The reaction mixture is stirred to form the amide bond, followed by addition of ammonia in methanol to complete the reaction and remove by-products.

- The crude product is purified by extraction, drying, and column chromatography (hexanes to ethyl acetate gradient).

Yields and Characterization:

This method typically provides yields around 76%, with mass spectrometry and NMR confirming product identity and purity.

Synthesis Involving Trifluorotriacetic Acid Lactone Intermediates

Fluorinated analogs of pyrrolidines, including trifluoromethylated derivatives, can be synthesized via reactions involving trifluorotriacetic acid lactone (TAL-f).

-

- TAL-f reacts with primary amines to form 3-amino-6,6,6-trifluoro-5-oxohex-3-eneamides, which can be further cyclized to form pyrrolidine derivatives.

- The reaction regioselectivity differs from non-fluorinated analogs, leading to unique substitution patterns.

- Reaction rates and yields correlate with the nucleophilicity of the amine; electron-donating substituents on aniline derivatives increase reaction rates and yields, while electron-withdrawing groups decrease them.

- Even weakly nucleophilic amines such as 4-nitroaniline react, albeit slowly and in low yield (8% after 6 days).

| Reactant | Product Type | Yield Range | Notes on Reactivity |

|---|---|---|---|

| TAL-f + primary amines | 3-amino trifluoromethylated amides | Moderate to high | Faster with electron-donating substituents |

| TAL-f + binucleophiles | Cyclized heterocycles (benzodiazepines, pyrazoles) | Variable | Further cyclization observed |

This method is valuable for introducing trifluoromethyl groups into pyrrolidine frameworks.

Use of Palladium-Catalyzed Carboamination for Pyrrolidine Ring Construction

Advanced synthetic methodologies employ palladium-catalyzed carboamination reactions to construct substituted pyrrolidine rings with high stereoselectivity.

-

- Protected γ-amino alkenes undergo Pd-catalyzed carboamination with aryl halides, yielding disubstituted pyrrolidines with excellent diastereoselectivity (>20:1 dr).

- Reaction conditions typically involve NaOt-Bu base, toluene solvent, Pd2(dba)3 catalyst, and dppe ligand at 100°C.

- This approach allows for precise control over substitution patterns and stereochemistry, which is critical for synthesizing complex amino-pyrrolidine derivatives.

| Product Type | Yield (%) | Diastereomeric Ratio (dr) | Regioselectivity | Notes |

|---|---|---|---|---|

| 2,5-cis disubstituted | 72 | >20:1 | 10:1 | High stereoselectivity |

| 2,3-trans disubstituted | 68 | >20:1 | 10:1 | Efficient regio- and stereo- control |

| 2,4-cis disubstituted | 88 | 2:1 | 10:1 | Lower diastereoselectivity |

This method is useful for stereoselective synthesis of amino-substituted pyrrolidines, potentially applicable for 3-amino-1-methylpyrrolidine-2,5-dione derivatives.

Purification and Characterization

- Purification of the final trifluoroacetate salts is commonly achieved by flash chromatography or automated normal phase chromatography using solvent gradients involving ethyl acetate, hexanes, dichloromethane, methanol, and ammonia.

- Analytical techniques such as LCMS (UV detection at 220 and 254 nm), mass spectrometry (ESI), and NMR spectroscopy (1H NMR) are employed to confirm product identity and purity.

- Yields for key steps range from moderate (37%) to high (up to 80%), depending on the reaction and purification efficiency.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Deprotection with TFA | TFA in CH2Cl2, 0°C to RT; NaHCO3 wash | 70-80 | Standard for amine salt formation |

| Amide Bond Formation (DCC coupling) | DCC, 0°C, ammonia in MeOH | ~76 | Efficient amide bond formation |

| TAL-f Reaction with Amines | TAL-f + primary amines, variable conditions | Variable | Trifluoromethylated amide synthesis |

| Pd-Catalyzed Carboamination | Pd2(dba)3, dppe, NaOt-Bu, toluene, 100°C | 68-88 | High stereoselectivity pyrrolidine synthesis |

| Purification | Flash chromatography, normal phase chromatography | - | Essential for pure trifluoroacetate salts |

Q & A

Q. What are the common synthetic routes for 3-Amino-1-methylpyrrolidine-2,5-dione, and how does trifluoroacetic acid (TFA) influence these reactions?

- Methodological Answer : The synthesis typically involves coupling reactions or nucleophilic substitutions. For example, trifluoroacetic acid is often used as a catalyst or counterion in coupling reactions with trifluoromethylated intermediates. Key steps include:

- Coupling Reactions : Utilize palladium or copper catalysts to achieve regioselectivity, with TFA enhancing reaction efficiency by stabilizing intermediates .

- Solvent Systems : Reactions are conducted in tetrahydrofuran (THF) or dichloromethane (DCM), with TFA aiding in deprotection or protonation .

- Optimization : Control reaction temperature (20–60°C) and monitor progress via thin-layer chromatography (TLC) to isolate products with >95% purity .

Q. How does the trifluoromethyl group affect the compound’s electronic properties and pharmacological profile?

- Methodological Answer : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target binding. Techniques to assess this include:

- Computational Modeling : Density functional theory (DFT) calculations to map electron-withdrawing effects .

- Biological Assays : Measure binding affinity (e.g., IC₅₀ values) against enzymes like kinases or proteases, where TFA counterions improve solubility in assay buffers .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve signals; TFA may require pH adjustment to avoid signal broadening .

- X-ray Crystallography : Co-crystallize with target proteins to determine binding modes (supplementary protocols in ).

- HPLC-MS : Monitor purity (>98%) using C18 columns with 0.1% TFA in mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields in different solvent systems?

- Methodological Answer : Conflicting yields often arise from solvent polarity or TFA’s dual role as catalyst/impurity. Strategies include:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., THF vs. DMF) and TFA concentration systematically .

- Mechanistic Studies : Use in-situ infrared (IR) spectroscopy to track intermediate formation and identify solvent-dependent side reactions .

Q. What strategies mitigate TFA interference in NMR analysis of the compound?

- Methodological Answer :

- Deuterated Solvents : Replace TFA with deuterated acetic acid (AcOD) to eliminate ¹⁹F-¹H coupling artifacts .

- pH Adjustment : Neutralize TFA with triethylamine (Et₃N) to reduce signal splitting .

- Alternative Counterions : Substitute TFA with formic acid or HCl during purification for cleaner spectra .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer :

- Accelerated Aging : Incubate the compound at 40°C, 75% relative humidity, and pH 2–9 for 4 weeks .

- Analytical Endpoints : Quantify degradation via HPLC-MS and identify byproducts (e.g., hydrolyzed pyrrolidine rings) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories to assess stability of TFA-stabilized conformers .

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from public databases (e.g., PubChem BioAssay) .

Q. How can conflicting bioactivity results in different cell lines be addressed?

- Methodological Answer :

- Cell-Specific Factors : Test permeability using Caco-2 monolayers and adjust TFA concentration to minimize cytotoxicity .

- Metabolic Profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP depletion in sensitive lines) .

- Orthogonal Assays : Validate results with CRISPR knockouts of putative targets to isolate mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.